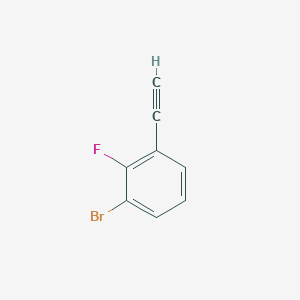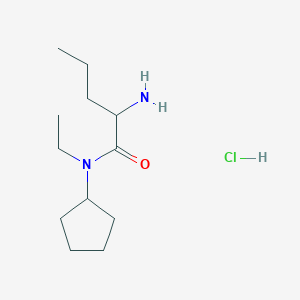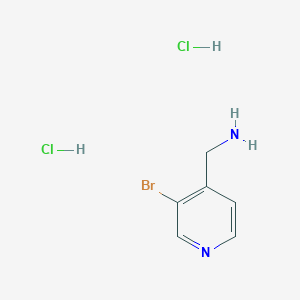
3-Bromo-2-fluorophenylacetylene
Overview
Description
3-Bromo-2-fluorophenylacetylene, also known as 3-BFPA, is an organic compound with a unique structure and properties. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 150°C. 3-BFPA is a highly reactive compound, and its reactivity is due to the presence of a bromine atom in its structure. It is used in a variety of applications, including organic synthesis, chemical analysis, and drug synthesis.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Szumigala et al. (2004) details the scalable synthesis of related compounds, showcasing the versatility of halogenated phenylacetylenes in organic synthesis. Specifically, they discuss the bromodeboronation of aryl boronic acids to form aryl bromides and chlorides, a method potentially applicable to 3-Bromo-2-fluorophenylacetylene (Szumigala et al., 2004).
- Ouyang et al. (2016) reported the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones, a reaction that could be relevant for derivatives of 3-Bromo-2-fluorophenylacetylene. This approach provides a direct access to benzoxepines, highlighting the compound's potential in complex molecule synthesis (Ouyang et al., 2016).
Material Science Applications
- In the field of material science, Wang et al. (2010) discuss the use of similar halogenated compounds in the dehydrohalogenative polycondensation process. This technique, relevant to 3-Bromo-2-fluorophenylacetylene, is used for creating high molecular weight polymers with specific structural configurations (Wang et al., 2010).
Spectroscopic Investigations
- Maity and Patwari (2009) investigated the water complexes of fluorophenylacetylenes, which include compounds similar to 3-Bromo-2-fluorophenylacetylene. Their research provides insight into the hydrogen bonding interactions in such complexes, which is crucial for understanding the chemical behavior of these compounds (Maity & Patwari, 2009).
Pharmaceutical and Biological Applications
- The chemoselective functionalization of related halogenated pyridines by Stroup et al. (2007) demonstrates the potential of 3-Bromo-2-fluorophenylacetylene in the development of pharmaceutical compounds. They explore various substitution reactions that are significant for creating bioactive molecules (Stroup et al., 2007).
Environmental Applications
- Kauffman et al. (2003) utilized a related compound, 3-hydroxyphenylacetylene, for activity-dependent labeling of bacteria. This indicates the potential use of 3-Bromo-2-fluorophenylacetylene in environmental monitoring and microbial studies (Kauffman et al., 2003).
Safety and Hazards
The safety data sheet for 3-Bromo-2-fluorophenylacetylene suggests that it should be handled in a well-ventilated place. It is recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
1-bromo-3-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFMWZLLUAJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)

![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)


![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)